molecular formula C11H12FN3O2S B4567247 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B4567247
M. Wt: 269.30 g/mol
InChI Key: GXPQKVCNCLDBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide is a useful research compound. Its molecular formula is C11H12FN3O2S and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.06342597 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, including N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide, have been significant in the development of synthetic bacteriostatic antibiotics. They have found applications beyond antibacterial treatments, being used in therapies against various conditions including cancer, glaucoma, inflammation, and Alzheimer’s disease due to their role as inhibitors of enzymes like tyrosine kinase, human immunodeficiency virus protease-1 (HIV-1), and histone deacetylase 6 (Gulcin & Taslimi, 2018).

Environmental Degradation and Monitoring of Sulfonamides

The environmental fate, biodegradability, and transformation pathways of sulfonamide compounds have been subjects of review to understand their impact and behavior in aquatic environments. Studies focus on microbial degradation and the potential of sulfonamides to form persistent degradation products, highlighting the importance of monitoring and evaluating their environmental presence and impact (Liu & Avendaño, 2013).

Antioxidant Activity and Analysis

Sulfonamide compounds have been studied for their antioxidant activity, which is crucial in various applications ranging from food preservation to medicinal uses. Analytical methods for determining the antioxidant capacity of sulfonamides, including spectrophotometry and electrochemical biosensors, have been reviewed, emphasizing their potential benefits and applications in different fields (Munteanu & Apetrei, 2021).

Methane Oxidation and Environmental Applications

The role of methanotrophs in methane oxidation has been explored, with sulfonamide compounds potentially playing a role in enhancing the efficiency of methane utilization for environmental and industrial applications. Methanotrophs can utilize methane to produce valuable products like biopolymers and lipids, demonstrating the intersection of microbial processes with sulfonamide chemistry for environmental sustainability (Strong, Xie, & Clarke, 2015).

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2S/c1-18(16,17)14-11-6-13-15(8-11)7-9-2-4-10(12)5-3-9/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPQKVCNCLDBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN(N=C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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